3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,2-benzothiazole
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Overview
Description
3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,2-benzothiazole is a heterocyclic compound that combines the structural features of benzothiazole and piperazine. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including antibacterial and antipsychotic properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,2-benzothiazole typically involves a multi-step procedure. One common method includes the reaction of 2-aminobenzothiazole with 1-(2,2,2-trifluoroethyl)piperazine under specific conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, as well as the use of continuous flow reactors to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,2-benzothiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the benzothiazole ring to its corresponding dihydro derivative.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the piperazine moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often require bases like sodium hydride or potassium carbonate.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydrobenzothiazole derivatives.
Substitution: Various substituted piperazine derivatives.
Scientific Research Applications
3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,2-benzothiazole has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential antibacterial activity against various strains of bacteria.
Mechanism of Action
The mechanism of action of 3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,2-benzothiazole involves its interaction with specific molecular targets, such as dopamine and serotonin receptors. This interaction can modulate neurotransmitter activity, leading to its potential antipsychotic effects . Additionally, its antibacterial activity may be attributed to its ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Comparison with Similar Compounds
Similar Compounds
3-(Piperazin-1-yl)-1,2-benzothiazole: Lacks the trifluoroethyl group but shares the core structure.
4-(4-(2,2,2-Trifluoroethyl)piperazin-1-yl)butanoic acid: Contains a butanoic acid moiety instead of the benzothiazole ring.
Uniqueness
3-[4-(2,2,2-Trifluoroethyl)piperazin-1-yl]-1,2-benzothiazole is unique due to the presence of the trifluoroethyl group, which can enhance its lipophilicity and potentially improve its biological activity compared to similar compounds .
Properties
Molecular Formula |
C13H14F3N3S |
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Molecular Weight |
301.33 g/mol |
IUPAC Name |
3-[4-(2,2,2-trifluoroethyl)piperazin-1-yl]-1,2-benzothiazole |
InChI |
InChI=1S/C13H14F3N3S/c14-13(15,16)9-18-5-7-19(8-6-18)12-10-3-1-2-4-11(10)20-17-12/h1-4H,5-9H2 |
InChI Key |
QPLOQFSKYUOUKO-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(F)(F)F)C2=NSC3=CC=CC=C32 |
Origin of Product |
United States |
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